molecular formula C11H14S2 B14388205 {(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene CAS No. 89333-31-3

{(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene

Cat. No.: B14388205
CAS No.: 89333-31-3
M. Wt: 210.4 g/mol
InChI Key: OORRTAXLGWRCOO-UHFFFAOYSA-N
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Description

{(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene is an organic compound that features a benzene ring substituted with a methylsulfanyl group and a prop-2-en-1-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene typically involves the following steps:

    Formation of the Methylsulfanyl Group: This can be achieved by reacting benzyl chloride with sodium methylsulfide under anhydrous conditions.

    Introduction of the Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced via a nucleophilic substitution reaction using allyl bromide and sodium sulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using the same principles as the laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the corresponding sulfides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylsulfanyl and prop-2-en-1-ylsulfanyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, {(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development and biochemical research. It may interact with biological molecules through its sulfanyl groups, which can form reversible bonds with proteins and enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including those used in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of {(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene involves its ability to undergo various chemical reactions due to the presence of reactive sulfanyl groups. These groups can participate in redox reactions, forming reversible bonds with other molecules. The benzene ring provides a stable aromatic framework that can undergo electrophilic substitution reactions, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    Benzyl methyl sulfide: Similar in structure but lacks the prop-2-en-1-ylsulfanyl group.

    Allyl benzyl sulfide: Contains the allyl group but lacks the methylsulfanyl group.

Uniqueness

The uniqueness of {(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene lies in the combination of both methylsulfanyl and prop-2-en-1-ylsulfanyl groups attached to the benzene ring

Properties

CAS No.

89333-31-3

Molecular Formula

C11H14S2

Molecular Weight

210.4 g/mol

IUPAC Name

[methylsulfanyl(prop-2-enylsulfanyl)methyl]benzene

InChI

InChI=1S/C11H14S2/c1-3-9-13-11(12-2)10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3

InChI Key

OORRTAXLGWRCOO-UHFFFAOYSA-N

Canonical SMILES

CSC(C1=CC=CC=C1)SCC=C

Origin of Product

United States

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